molecular formula C21H25N3O4 B4421860 ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate

ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No. B4421860
M. Wt: 383.4 g/mol
InChI Key: GKAGEKLTRBDTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as EMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EMB is a piperazine derivative and belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to the dopamine D2 receptor and inhibit its activity, leading to a decrease in dopamine neurotransmission. This compound has also been found to bind to the serotonin 5-HT2A receptor and block its activity, resulting in a decrease in serotonin neurotransmission. Additionally, this compound has been shown to modulate the activity of the glutamate system by inhibiting the release of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages and microglia. This compound has also been shown to decrease the levels of oxidative stress markers, such as reactive oxygen species (ROS) and malondialdehyde (MDA), in various tissues, including the liver and brain. Furthermore, this compound has been found to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool. It has a broad spectrum of pharmacological activities, making it a versatile compound for studying various biological processes. This compound is also relatively easy to synthesize, and its synthesis method is well-established. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile and toxicity are not fully understood. Additionally, this compound's mechanism of action is not well-characterized, making it challenging to design experiments to study its effects accurately.

Future Directions

There are several future directions for research related to ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, further research is required to investigate the safety profile and toxicity of this compound. Thirdly, this compound's potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease, need to be explored further. Fourthly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of novel this compound derivatives with improved pharmacological properties is an area of future research.

Scientific Research Applications

Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in drug development. It has been shown to have a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. This compound has been found to be a potent antagonist of dopamine D2 receptors and serotonin 5-HT2A receptors, which are the primary targets for antipsychotic drugs. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

ethyl 4-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-28-20(25)16-8-10-17(11-9-16)22-21(26)24-14-12-23(13-15-24)18-6-4-5-7-19(18)27-2/h4-11H,3,12-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGEKLTRBDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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